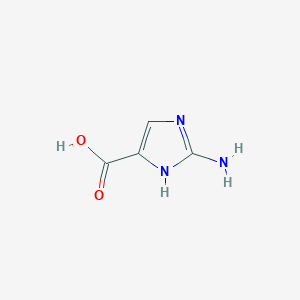
2-Amino-1H-imidazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-Amino-1H-imidazole-5-carboxylic acid is a useful research compound. Its molecular formula is C4H5N3O2 and its molecular weight is 127.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Amino-1H-imidazole-5-carboxylic acid (also known as imidazole-5-carboxylic acid) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C4H6N4O2
- Molecular Weight : 142.12 g/mol
The presence of an amino group and a carboxylic acid group in its structure contributes to its reactivity and interaction with various biological targets.
Research indicates that this compound exhibits several biological activities, primarily through the following mechanisms:
- Xanthine Oxidase Inhibition : The compound acts as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. This inhibition is crucial for managing conditions like gout and hyperuricemia, where uric acid levels are elevated .
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Properties : Similar imidazole derivatives have demonstrated anticancer activity, suggesting that this compound may also exhibit potential in oncology.
Xanthine Oxidase Inhibition
In a study evaluating the inhibitory effects of various imidazole derivatives on xanthine oxidase, this compound was found to significantly reduce enzyme activity. The IC50 value (the concentration required to inhibit 50% of the enzyme activity) was determined to be lower than that of standard inhibitors, indicating a potent effect .
Antimicrobial Activity
A series of tests conducted against common pathogens (e.g., Staphylococcus aureus, Escherichia coli) revealed that this compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics. This suggests its potential application in treating bacterial infections .
Anticancer Activity
In vitro studies using cancer cell lines demonstrated that this compound induced apoptosis in cancer cells through the activation of caspase pathways. The compound showed significant cytotoxicity at micromolar concentrations, warranting further investigation into its mechanism of action in cancer therapy .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other imidazole derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Xanthine oxidase inhibitor, Antimicrobial |
| 4-(5-acetamido-2-methoxyphenyl)-1H-imidazole | Structure | Anticancer properties |
| 1H-Imidazole-5-carboxylic acid | Structure | Xanthine oxidase inhibitor |
This table illustrates the unique properties of this compound compared to its structural analogs.
Eigenschaften
IUPAC Name |
2-amino-1H-imidazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-4-6-1-2(7-4)3(8)9/h1H,(H,8,9)(H3,5,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYZMZQDGZMTJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337316 |
Source


|
| Record name | 2-Amino-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860011-60-5 |
Source


|
| Record name | 2-Amino-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














